N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group and a nitrophenyl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound through optimized reaction conditions, including temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace substituents on the benzodioxine ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.
Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted benzodioxine or nitrophenyl derivatives.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The nitrophenyl group may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with other benzodioxine derivatives and nitrophenyl compounds. Similar compounds include:
N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylate: A closely related ester derivative with similar chemical properties.
2-methyl-4-nitrophenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide: A positional isomer with different substitution patterns on the benzodioxine ring.
N-(2-methyl-4-nitrophenyl)-1,4-benzodioxine-2-carboxamide: A structural analog lacking the dihydro functionality.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzodioxine and nitrophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-8-11(18(20)21)6-7-12(10)17-16(19)15-9-22-13-4-2-3-5-14(13)23-15/h2-8,15H,9H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJGIJRGIQKMNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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